Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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Overview
Description
Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C8H6LiN3O2 and its molecular weight is 183.1. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Research has explored the lithiation reactions of triazolopyridines to produce lithium derivatives that react with electrophiles. This process facilitates the creation of triazolopyridin-7-yl derivatives, which are valuable for further chemical transformations (Jones & Sliskovic, 1982).
- A study highlighted the deprotonative magnesation and cadmation of triazolopyridines, focusing on regioselective metalation at the 7 position. This approach allows for further reactions with iodine or 3,4,5-trimethoxybenzaldehyde, showing the versatility of these compounds in organic synthesis (Bentabed-Ababsa et al., 2009).
Biological and Fluorescence Properties
- The synthesis of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine derivatives, including those with sulfonamide groups, has been explored due to their interesting biological properties. This research underscores the potential of these derivatives in biologically active compounds (Kolosov et al., 2015).
- A study on lead(II) coordinated polymers assembled from asymmetric azoles carboxylate ligands, including derivatives of the lithium salt of triazolo carboxylic acid, demonstrated significant findings in fluorescence properties. These properties are influenced by the counter anions, showcasing the potential for these compounds in photoluminescent applications (Li et al., 2021).
Structural and Electrochemical Studies
- Research on lithium carboxylate frameworks has revealed novel three-dimensional structures with guest-dependent photoluminescence behavior. These frameworks exhibit unique properties that could be harnessed for various applications in materials science (Aliev et al., 2014).
- Studies on high conductivity molten salts based on the imide ion, including lithium salts, have shown promise in applications such as solid polymer electrolytes. The reduced degree of ion interaction in these salts enhances their conductivity, demonstrating their potential in electrochemical applications (McFarlane et al., 2000).
Safety and Hazards
The compound has been classified with the hazard statements H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory system irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Compounds with a similar triazolo[4,3-a]pyrazine structure have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth, survival, and angiogenesis, making them important targets in cancer therapy .
Mode of Action
Similar triazolo[4,3-a]pyrazine derivatives have been found to interact with their targets by binding to the kinase domain, thereby inhibiting the kinase activity . This results in the disruption of downstream signaling pathways, leading to the inhibition of cell proliferation and angiogenesis .
Biochemical Pathways
Similar triazolo[4,3-a]pyrazine derivatives have been found to affect the c-met and vegfr-2 signaling pathways . These pathways play crucial roles in cell growth, survival, and angiogenesis .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug discovery and development, influencing the bioavailability, efficacy, and safety of a compound .
Result of Action
Similar triazolo[4,3-a]pyrazine derivatives have been found to exhibit antiproliferative activities against various cancer cell lines . This suggests that AT29729 may also have potential antiproliferative effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyridine derivatives, have been found to interact with various enzymes and proteins . For instance, some [1,2,4]triazolo[4,3-a]pyridine derivatives have shown inhibitory activities toward c-Met/VEGFR-2 kinases .
Cellular Effects
The cellular effects of AT29729 are not well-documented. Similar compounds have shown significant effects on cellular processes. For example, some [1,2,4]triazolo[4,3-a]pyridine derivatives have demonstrated antiproliferative activities against various cancer cell lines .
Molecular Mechanism
It is known that similar compounds can bind to certain proteins and exert their effects at the molecular level . For instance, some [1,2,4]triazolo[4,3-a]pyridine derivatives have been found to inhibit the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .
Temporal Effects in Laboratory Settings
It is known that similar compounds have shown stability and long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
It is known that similar compounds have shown significant effects in animal models at different dosages .
Metabolic Pathways
It is known that similar compounds have shown significant effects on metabolic flux and metabolite levels .
Transport and Distribution
It is known that similar compounds have shown significant effects on their localization or accumulation .
Subcellular Localization
It is known that similar compounds have shown significant effects on their activity or function .
Properties
IUPAC Name |
lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.Li/c1-5-2-3-11-6(4-5)9-10-7(11)8(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXWRHPFXPRCTA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC2=NN=C(N2C=C1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.